molecular formula C4H10N2O2S2 B8452405 Methyl N-(methanesulfonyl)-N'-methylcarbamimidothioate CAS No. 72545-71-2

Methyl N-(methanesulfonyl)-N'-methylcarbamimidothioate

Cat. No. B8452405
M. Wt: 182.3 g/mol
InChI Key: JNWIAYJQCFJWJP-UHFFFAOYSA-N
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Patent
US07790747B2

Procedure details

To a solution of N-methanesulfonylcarbonimidodithioic acid dimethyl ester (1.5 g, 8.02 mmol) in MeOH (15 ml) was added a solution of methylamine in THF (2.0 M, 4.8 ml, 9.6 mmol) and the reaction heated to 50° C. for 2.5 h before another portion of methylamine was added (4.8 ml, 9.6 mmol) and the reaction heated to 50° C. for an additional 1 h. The mixture was concentrated and purified by column chromatography on silica gel (EtOAc/Hexanes, 1:1) to afford S-methyl N-methanesulfonyl-N′-methylcarbamimidothioate (0.95 g, 70%) as a clear oil. 1H NMR (CDCl3) δ 2.40 (s, 3H), 2.96 (d, 3H, J=6 Hz), 3.01 (s, 3H), 7.95 (br s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](SC)=[N:4][S:5]([CH3:8])(=[O:7])=[O:6].[CH3:11][NH2:12].C1COCC1>CO>[CH3:8][S:5]([NH:4][C:3]([S:2][CH3:1])=[N:12][CH3:11])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CSC(=NS(=O)(=O)C)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
4.8 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (4.8 ml, 9.6 mmol)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (EtOAc/Hexanes, 1:1)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC(=NC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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